molecular formula C14H19F3N4O3 B2458946 Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone CAS No. 2415554-14-0

Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone

Cat. No. B2458946
CAS RN: 2415554-14-0
M. Wt: 348.326
InChI Key: VWSDHSPJDLRKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a morpholine ring, a trifluoromethyl group, and an oxadiazole ring . These functional groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine and morpholine rings could be formed through cyclization reactions, while the trifluoromethyl group could be introduced through a nucleophilic substitution or addition reaction . The oxadiazole ring could be formed through a condensation reaction involving a carboxylic acid and a hydrazide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and morpholine rings would provide a rigid, three-dimensional structure, while the trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group, which is electron-withdrawing and could make the compound more susceptible to nucleophilic attack . The oxadiazole ring could potentially undergo reactions at the carbonyl group, such as reduction or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase the compound’s rigidity and potentially its melting point . The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if the compound were a drug, it could interact with a specific protein or enzyme in the body, altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. For example, if the compound were toxic, it could pose a risk if ingested or inhaled . Proper safety precautions, such as wearing gloves and eye protection, should be taken when handling the compound .

Future Directions

Future research could focus on further elucidating the compound’s biological activity and potential uses. For example, if the compound shows promising activity in preliminary tests, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O3/c15-14(16,17)13-19-18-11(24-13)9-20-6-7-23-10(8-20)12(22)21-4-2-1-3-5-21/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDHSPJDLRKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.